6-chloro-5-iodo-2-methylsulfonyl-1H-imidazo[4,5-b]pyridine
Overview
Description
6-chloro-5-iodo-2-methylsulfonyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by the presence of chlorine, iodine, and a methylsulfonyl group attached to the imidazo[4,5-b]pyridine core. It has a molecular formula of C7H5ClIN3O2S and a molecular weight of 357.56 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5-iodo-2-methylsulfonyl-1H-imidazo[4,5-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-iodopyridine and methylsulfonyl chloride.
Formation of Imidazo[4,5-b]pyridine Core: The imidazo[4,5-b]pyridine core is formed through a cyclization reaction involving the starting materials under specific conditions, such as the presence of a base and a suitable solvent.
Introduction of Functional Groups: The chlorine and iodine atoms, as well as the methylsulfonyl group, are introduced through substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
6-chloro-5-iodo-2-methylsulfonyl-1H-imidazo[4,5-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
Scientific Research Applications
6-chloro-5-iodo-2-methylsulfonyl-1H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antiviral, and anticancer properties.
Biology: It is used in biological assays to study enzyme inhibition and protein interactions.
Material Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Industry: It is used as an intermediate in the synthesis of various industrial chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-chloro-5-iodo-2-methylsulfonyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways, such as kinases and nuclear receptors.
Pathways Involved: It modulates signaling pathways like the NF-kappaB pathway, which plays a crucial role in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-5-iodo-2-methylsulfonyl-3H-imidazo[4,5-b]pyridine
- 6-chloro-5-iodo-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyridine
Uniqueness
6-chloro-5-iodo-2-methylsulfonyl-1H-imidazo[4,5-b]pyridine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
6-chloro-5-iodo-2-methylsulfonyl-1H-imidazo[4,5-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClIN3O2S/c1-15(13,14)7-10-4-2-3(8)5(9)11-6(4)12-7/h2H,1H3,(H,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPYBQNRXLDREJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=NC(=C(C=C2N1)Cl)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClIN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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